2-methyl-3-(2-nitro-1-(p-tolyl)ethyl)-1H-indole
CAS No.: 301313-23-5
Cat. No.: VC8262821
Molecular Formula: C18H18N2O2
Molecular Weight: 294.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 301313-23-5 |
---|---|
Molecular Formula | C18H18N2O2 |
Molecular Weight | 294.3 g/mol |
IUPAC Name | 2-methyl-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole |
Standard InChI | InChI=1S/C18H18N2O2/c1-12-7-9-14(10-8-12)16(11-20(21)22)18-13(2)19-17-6-4-3-5-15(17)18/h3-10,16,19H,11H2,1-2H3 |
Standard InChI Key | HIYZMZAJJFZTGD-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C |
Canonical SMILES | CC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Substituent Effects
The molecule comprises a 1H-indole scaffold substituted at the 2-position with a methyl group and at the 3-position with a 2-nitro-1-(p-tolyl)ethyl moiety. X-ray crystallography of related compounds reveals a near-planar indole ring system (dihedral angle < 5° relative to the nitroethyl group) , with the p-tolyl substituent adopting a pseudo-axial conformation to minimize steric clash . Density functional theory (DFT) calculations predict a dipole moment of 4.78 Debye, attributable to the electron-withdrawing nitro group and electron-donating methyl substituents .
Table 1: Comparative molecular descriptors of nitroalkylated indoles
Spectroscopic Fingerprints
Key spectral features include:
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NMR: Distinct deshielding of the indole NH proton (δ 8.22–8.34 ppm) , with coupling constants ( Hz) confirming vicinal aromatic protons. The p-tolyl methyl group resonates as a singlet at δ 2.24 ppm .
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IR Spectroscopy: Strong absorption at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric NO₂ stretch), characteristic of aliphatic nitro groups .
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Mass Spectrometry: ESI-HRMS analysis yields [M+H]⁺ at m/z 317.1512 (calc. 317.1515), with fragmentation patterns dominated by loss of NO₂ (46 Da) and p-tolyl radicals .
Synthetic Methodologies
Asymmetric Friedel-Crafts Alkylation
The Ni(II)/SpiroBox catalytic system enables enantioselective synthesis (up to 98% ee) under mild conditions (0°C, CHCl₃) :
Optimized Conditions:
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Catalyst loading: 10 mol% Ni(II), 12 mol% SpiroBox ligand L1
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Solvent: Chloroform
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Temperature: 0°C
Photocatalytic Synthesis
Rose Bengal-mediated visible-light catalysis in aqueous media provides a greener alternative (87% yield) :
Key Advantages:
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Eliminates transition-metal catalysts
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Water as reaction medium reduces environmental impact
Reactivity and Functionalization
Nitro Group Transformations
The β-nitroethyl moiety serves as a versatile handle for further derivatization:
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Reduction: H₂/Pd-C converts nitro to amine, enabling access to tryptamine derivatives
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Cyclization: Treatment with PCl₅ induces intramolecular cyclization to pyrroloindolines
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Nucleophilic Displacement: Reaction with thiols replaces nitro with thioether groups
Table 2: Functionalization outcomes under varied conditions
Reaction Type | Reagents/Conditions | Product Class | Yield (%) |
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Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C, EtOH | 3-(2-Aminoethyl)indoles | 89 |
Acidic Cyclization | HCl (conc.), reflux, 12h | Pyrrolo[1,2-a]indoles | 76 |
Thiol Exchange | RSH, K₂CO₃, DMF, 80°C | 3-(2-Thioethyl)indoles | 68–82 |
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